3-chloro-N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide
Overview
Description
3-chloro-N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0927701 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Engineering with Hydrogen and Halogen Bonds
The study of molecular tapes mediated via strong hydrogen bonds and weak halogen interactions showcases the relevance of compounds like 3-chloro-N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide in crystal engineering. Such compounds contribute to understanding the structural insulation in hydrogen bonding and halogen bonding domains, highlighting their potential for crystal design despite challenges with less predictable cross-pairing interactions involving chlorine atoms (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Chlorantraniliprole
Antitumor Activity and Chemical Characterization
Investigations into the antitumor activity of derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have provided insights into their potential as cancer therapeutics. The study of their crystal structure, spectroscopic properties, and biological activity elucidates the structural features contributing to their efficacy, offering a pathway for designing new antitumor agents (He, Yang, Hou, Teng, & Wang, 2014).
Hypoxia-Selective Antitumor Agents
Research into the hypoxia-selective cytotoxicity of regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlights the strategic importance of such compounds in targeting hypoxic tumor cells. This work demonstrates the utility of these derivatives in developing targeted therapies for cancer treatment, showcasing their role in medicinal chemistry (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Synthesis and Anticonvulsant Activity
The synthesis and evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties reveal the therapeutic potential of derivatives of this compound. These studies provide a foundation for further exploration of such compounds in the development of new treatments for epilepsy (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Properties
IUPAC Name |
3-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(7-8-13-5-3-2-4-6-13)19-17(21)14-9-10-16(20(22)23)15(18)11-14/h2-6,9-12H,7-8H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNILCSFDKPGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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